2,8-Bis(triphenylsilyl)dibenzofuran

Description

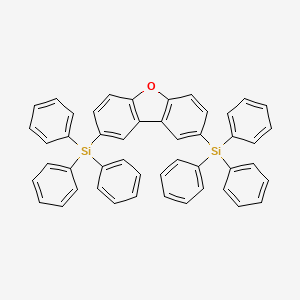

2,8-Bis(triphenylsilyl)dibenzofuran is a derivative of dibenzofuran, a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The substitution of triphenylsilyl groups at the 2- and 8-positions introduces significant steric bulk and electron-donating properties.

Properties

Molecular Formula |

C48H36OSi2 |

|---|---|

Molecular Weight |

685.0 g/mol |

IUPAC Name |

triphenyl-(8-triphenylsilyldibenzofuran-2-yl)silane |

InChI |

InChI=1S/C48H36OSi2/c1-7-19-37(20-8-1)50(38-21-9-2-10-22-38,39-23-11-3-12-24-39)43-31-33-47-45(35-43)46-36-44(32-34-48(46)49-47)51(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-36H |

InChI Key |

COHQQWZJNAJBJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=C5C=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,8-Bis(triphenylsilyl)dibenzofuran typically involves the reaction of dibenzofuran with triphenylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2,8-Bis(triphenylsilyl)dibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The triphenylsilyl groups can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8-Bis(triphenylsilyl)dibenzofuran has found applications in various fields of scientific research:

Mechanism of Action

The mechanism by which 2,8-Bis(triphenylsilyl)dibenzofuran exerts its effects is primarily through its electronic properties. The compound can act as an electron transporter in organic electronic devices, facilitating the movement of electrons through the material . In biological applications, it can interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological effects.

Comparison with Similar Compounds

Carbazole-Substituted Dibenzofurans

Example Compounds :

- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)

- 2,8-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)dibenzofuran

Key Differences :

- Electronic Properties : Carbazole derivatives exhibit high triplet energy (>2.95 eV), making them effective hosts in phosphorescent OLEDs. The electron-rich carbazole groups facilitate hole transport .

- Applications : Carbazole-based hosts are often paired with electron-transport materials (e.g., mSiTrz) in mixed-host OLED systems, whereas triphenylsilyl derivatives may offer balanced charge transport due to their moderate electron-donating character .

Table 1: Carbazole vs. Triphenylsilyl Derivatives

Phosphine Oxide-Substituted Dibenzofurans

Example Compound :

- 2,8-Bis(diphenylphosphineoxide)dibenzofuran (PPF, CAS 911397-27-8)

Key Differences :

- Electronic Effects : Phosphine oxide groups are strong electron-withdrawing, improving electron injection/transport in OLEDs. In contrast, triphenylsilyl groups are electron-donating, favoring hole transport .

- Applications : PPF is used as a host for blue TADF (thermally activated delayed fluorescence) emitters. Triphenylsilyl derivatives may instead stabilize excitons through steric shielding .

Table 2: Phosphine Oxide vs. Triphenylsilyl Derivatives

Brominated and Halogenated Dibenzofurans

Example Compounds :

- 2,8-Dibromodibenzofuran (2,8-diBDF)

- Polychlorinated dibenzofurans (PCDFs)

Key Differences :

- Reactivity : Brominated/chlorinated derivatives are environmentally persistent and resistant to degradation. Triphenylsilyl groups, while bulky, are less toxic and more synthetically tunable .

- Electronic Effects : Halogens are electron-withdrawing, whereas triphenylsilyl groups donate electrons via σ–π conjugation, altering optoelectronic properties .

Table 3: Halogenated vs. Triphenylsilyl Derivatives

Sterically Bulky Derivatives

Example Compound :

- 2,8-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)dibenzofuran

Key Differences :

- Solubility: tert-butyl groups enhance solubility in non-polar solvents, while triphenylsilyl groups improve compatibility with aromatic solvents .

- Crystallinity : Bulkier triphenylsilyl substituents may suppress crystallization, favoring amorphous film formation in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.